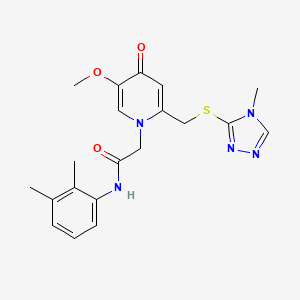

N-(2,3-dimethylphenyl)-2-(5-methoxy-2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Description

The compound N-(2,3-dimethylphenyl)-2-(5-methoxy-2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide features a pyridinone core substituted with a methoxy group at position 5 and a thioether-linked 4-methyl-1,2,4-triazole moiety at position 2. This structure is of interest due to its triazole and pyridinone motifs, which are common in antimicrobial and enzyme-targeting agents .

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[5-methoxy-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O3S/c1-13-6-5-7-16(14(13)2)22-19(27)10-25-9-18(28-4)17(26)8-15(25)11-29-20-23-21-12-24(20)3/h5-9,12H,10-11H2,1-4H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMISVCAINVFYOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NN=CN3C)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethylphenyl)-2-(5-methoxy-2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide, with the CAS number 1005291-84-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 413.5 g/mol |

| CAS Number | 1005291-84-8 |

The structure includes a triazole moiety, which is known for contributing to various biological activities such as antifungal and anticancer properties. The presence of the methoxy group and the dimethylphenyl group further influences its reactivity and interaction with biological targets.

1. Antitumor Activity

Research indicates that compounds containing triazole rings exhibit notable antitumor properties. For instance, derivatives of triazoles have shown efficacy against various cancer cell lines. A study highlighted that modifications in the phenyl ring significantly affected the cytotoxicity of related compounds, suggesting that similar modifications in N-(2,3-dimethylphenyl)-2-(5-methoxy...) could enhance its antitumor potential .

Case Study:

In a comparative study of triazole derivatives, one compound exhibited an IC of 0.81 µM against the HEPG2 liver cancer cell line, demonstrating the potential for structural analogs to exhibit similar or enhanced activity .

2. Antifungal Properties

Triazole derivatives are well-documented for their antifungal activity. The compound's structural features may allow it to inhibit fungal growth by targeting specific enzymes involved in cell wall synthesis or membrane integrity. The presence of the thioether linkage may also contribute to enhanced bioactivity against fungal infections .

3. Enzyme Inhibition

Certain studies have indicated that compounds with similar structures can act as enzyme inhibitors, particularly in pathways related to cancer metabolism and growth regulation. For example, enzyme inhibition assays have shown that triazole-containing compounds can effectively inhibit methionine aminopeptidase type II, a target in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of N-(2,3-dimethylphenyl)-2-(5-methoxy...) can be partially explained through its structure-activity relationship:

- Triazole Ring: Essential for anticancer and antifungal activity.

- Methoxy Group: Enhances lipophilicity and may improve membrane permeability.

- Dimethylphenyl Group: Contributes to binding affinity with biological targets.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Antimicrobial Activity

Studies have demonstrated that N-(2,3-dimethylphenyl)-2-(5-methoxy-2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide shows promising effects against various bacterial strains. Its structure suggests potential interactions with bacterial enzymes or receptors, contributing to its antimicrobial properties .

Antifungal Properties

The triazole moiety within the compound is known for its antifungal activity. Research has indicated that compounds containing triazole groups can inhibit fungal growth by interfering with ergosterol biosynthesis, making this compound a candidate for antifungal drug development .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. The ability to modulate inflammatory pathways could make it useful in treating chronic inflammatory diseases .

Case Studies

Several studies have explored the applications of this compound:

Case Study 1: Antimicrobial Efficacy

In a study published in Pharmaceutical Biology, researchers tested the antimicrobial efficacy of various derivatives of triazole compounds against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to N-(2,3-dimethylphenyl)-2-(5-methoxy...) exhibited notable inhibitory effects on bacterial growth .

Case Study 2: Synthesis and Characterization

A comprehensive study focused on synthesizing derivatives of triazole compounds and evaluating their biological activities. The synthesized compounds were characterized using spectral analysis techniques such as NMR and mass spectrometry. The findings highlighted the importance of structural modifications in enhancing biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Moieties

The pyridinone core distinguishes this compound from analogs with pyrimidine, thienopyrimidine, or pyrazole backbones. For example:

- Thieno[2,3-d]pyrimidin-4-ol Derivatives: These compounds () incorporate sulfur atoms in the thiophene ring, enhancing electron-withdrawing effects and altering π-π stacking interactions compared to the methoxy-substituted pyridinone .

- Pyrazole-Based Acetamides : Structures like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () feature a five-membered pyrazole ring, which may influence hydrogen-bonding patterns and metabolic stability .

Table 1: Core Structure Comparisons

Substituent Effects

Methoxy vs. Methylsulfanyl Groups

In contrast, methylsulfanyl groups in analogs like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide () are electron-withdrawing, which may enhance oxidative metabolism .

Triazolylthio vs. Benzo-Triazole Moieties

The 4-methyl-1,2,4-triazolylthio substituent in the target compound differs from benzo-triazole derivatives (e.g., 540498-73-5/2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide , ). The benzo-triazole’s fused aromatic system increases steric bulk and may alter binding affinity in enzyme pockets .

Table 2: Substituent Impact on Properties

Spectroscopic and Crystallographic Insights

- NMR Analysis : Similar to compounds in , the target’s NMR profile would show distinct chemical shifts in regions influenced by the triazolylthio and methoxy groups (e.g., δ 3.8–4.2 ppm for methoxy protons) .

- Crystallography : The target’s crystal structure, determined via SHELX () or ORTEP (), is expected to exhibit hydrogen-bonding motifs like the R₂²(8) inversion dimers seen in 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.